molecular formula C10H12F3NO B2423963 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene CAS No. 883542-94-7

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene

Cat. No.: B2423963
CAS No.: 883542-94-7
M. Wt: 219.207
InChI Key: XRNYDNYFMQCOJD-UHFFFAOYSA-N
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Description

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene (CAS 883542-94-7) is a high-value chemical intermediate belonging to the class of trifluoromethylbenzenes . This compound, with a molecular formula of C 10 H 12 F 3 NO and a molecular weight of 219.20 g/mol, is characterized by a benzene ring substituted with a trifluoromethyl group and a 2-aminopropoxy chain . The presence of both amine and ether functional groups, combined with the electron-withdrawing trifluoromethyl group, makes this molecule a versatile building block in organic synthesis and medicinal chemistry. Its primary research application is as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The structural motif of a propanolamine chain linked to an aromatic system is found in several pharmacologically active compounds . The trifluoromethyl group is a common moiety in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound to incorporate these desirable properties into new molecular entities, particularly in constructing complex ethers and amines. The compound is listed in multiple patents, underscoring its utility in proprietary research and development processes . Handling Precautions: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human consumption.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenoxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNYDNYFMQCOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)phenol and 1-bromo-2-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Nucleophilic Substitution: The 2-(trifluoromethyl)phenol undergoes nucleophilic substitution with 1-bromo-2-propanol to form the intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Properties

Synthesis Methodology:
The synthesis of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene typically involves:

  • Starting Materials: The synthesis begins with 2-(trifluoromethyl)phenol and 1-bromo-2-propanol.
  • Nucleophilic Substitution: The reaction is facilitated using a base such as potassium carbonate to promote nucleophilic substitution.
  • Amination: The intermediate compound formed undergoes amination with ammonia or an amine source to introduce the amino group.

Properties:
The compound features a trifluoromethyl group that enhances stability and reactivity, while the amino group allows for interactions with biological molecules, potentially leading to various biological effects.

Scientific Research Applications

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene has a wide range of applications across different fields:

Chemistry

  • Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups make it suitable for various chemical transformations.

Biology

  • Biological Activity Investigation: The compound is under investigation for its interactions with enzymes and receptors. Studies suggest potential biological activities that could be harnessed in therapeutic contexts .

Medicine

  • Therapeutic Development: Research indicates that compounds similar to 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene may have therapeutic efficacy against neoplastic diseases by inhibiting protein kinase activity. This includes applications in treating cancers such as leukemia and solid tumors .

Industry

  • Production of Specialty Chemicals: The compound is utilized in the manufacture of agrochemicals and materials with specific properties, contributing to advancements in chemical engineering and industrial applications.

Case Studies

Case Study 1: Anticancer Properties
Research has shown that derivatives of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene exhibit significant inhibition of cancer cell proliferation. For instance, compounds designed based on its structure were tested against V600EBRAF, a target in melanoma treatment, demonstrating promising inhibitory effects .

Case Study 2: Enzyme Interaction Studies
Studies involving enzyme assays have revealed that the amino group in 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene facilitates binding to specific enzymes, potentially modulating their activity. This interaction is critical for developing targeted therapies in metabolic disorders and cancer .

Table 1: Summary of Research Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis
BiologyInvestigated for enzyme interactions
MedicinePotential therapeutic uses against cancer
IndustryProduction of specialty chemicals

Table 2: Inhibition Rates of Compounds

Compound Name% Inhibition at 1 µM
Compound A30.35 ± 0.41
Compound B75.17 ± 0.27
Compound C98.24 ± 0.44

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The amino group allows for interactions with biological molecules, potentially leading to various biological effects. The compound’s mechanism of action may involve binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(2-Aminopropoxy)-2-fluorobenzene: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.

    1-(2-Aminopropoxy)-2-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

    1-(2-Aminopropoxy)-2-methylbenzene: Features a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene imparts unique properties, such as increased lipophilicity, metabolic stability, and reactivity

Biological Activity

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of the amino group suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. For instance, flow cytometry results showed that it accelerates apoptosis in MCF cell lines with a daily dosage effect observed in tumor-suffering mice, leading to suppressed tumor growth .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially inhibiting specific enzymes linked to inflammation.
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, research is ongoing to assess its efficacy in models of neurodegenerative diseases.

The mechanism by which 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced cytokine production and inflammation.
  • Receptor Modulation : It is hypothesized that the amino group can facilitate binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene, researchers treated MCF cell lines with varying concentrations. The results demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against these cells. Further in vivo studies confirmed that this compound could suppress tumor growth in murine models .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of the compound. It was found that treatment with 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene led to a marked decrease in pro-inflammatory cytokines in cultured macrophages, suggesting its utility as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF cells
Anti-inflammatoryReduces cytokine production
NeuroprotectivePotential modulation of neurotransmitter receptors

Research Findings and Future Directions

Current research indicates that 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene holds promise as a multi-functional therapeutic agent. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular targets and pathways involved.
  • In Vivo Efficacy : Conducting more extensive animal studies to confirm therapeutic benefits.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene, and how can intermediates be optimized?

  • Methodology :

  • Nucleophilic substitution : Start with brominated precursors (e.g., 1-bromo-2-(trifluoromethyl)benzene derivatives) and react with 2-aminopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor regioselectivity using HPLC to avoid byproducts like 1-(3-aminopropoxy) isomers .
  • Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA in CH₂Cl₂) to yield the final compound .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .

Q. How can the structure of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene be confirmed spectroscopically?

  • Characterization workflow :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns. For example, the trifluoromethyl group causes deshielding (δ ~120-125 ppm in ¹³C NMR), while the aminopropoxy chain shows distinct methylene/methine signals (δ 3.5-4.5 ppm in ¹H NMR) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error. For C₁₀H₁₁F₃NO, expected m/z = 218.0793 .
  • IR : Confirm amine N-H stretches (~3350 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the regiochemistry of the trifluoromethyl and aminopropoxy groups influence reactivity in cross-coupling reactions?

  • Regiochemical analysis :

  • The ortho-position of the trifluoromethyl group (electron-withdrawing) reduces electron density on the benzene ring, hindering electrophilic substitution but favoring nucleophilic or radical pathways. Compare with meta/para isomers using DFT calculations to assess activation barriers .
  • Case study : In Suzuki-Miyaura couplings, the ortho-trifluoromethyl group sterically hinders palladium coordination, requiring bulky ligands (e.g., SPhos) and elevated temperatures (100°C) for effective coupling .

Q. What strategies mitigate hydrolytic instability of the aminopropoxy group in aqueous media?

  • Stability optimization :

  • pH control : Maintain pH 6–7 in biological assays (phosphate buffer) to minimize amine protonation and hydrolysis .
  • Derivatization : Replace the primary amine with a tertiary amine (e.g., dimethylaminopropoxy) to reduce nucleophilic susceptibility. Validate stability via accelerated degradation studies (40°C, 75% RH for 14 days) .

Q. How can contradictory NMR data for trifluoromethylbenzene derivatives be resolved?

  • Data reconciliation :

  • Solvent effects : Record NMR in deuterated DMSO to observe hydrogen bonding with the amine, which sharpens broad peaks. Compare with CDCl₃ to assess solvent-induced shifts .
  • Dynamic effects : Use variable-temperature NMR (-20°C to 60°C) to identify conformational exchange broadening in the aminopropoxy chain .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Biological screening :

  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The trifluoromethyl group may enhance binding via hydrophobic interactions .
  • Cellular uptake : Label the compound with ¹⁸F (via prosthetic groups) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using PET imaging .

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